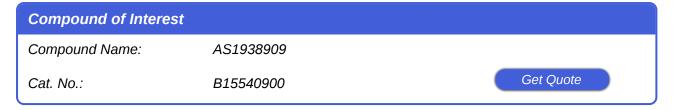


Application Notes and Protocols: Preparation and Use of AS1938909 Stock Solution

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AS1938909 is a potent and selective cell-permeable inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2).[1] As a competitive and reversible inhibitor, AS1938909 has been instrumental in elucidating the role of SHIP2 in various cellular processes, particularly in insulin signaling and glucose metabolism.[2][3] SHIP2 negatively regulates the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol-3,4,5-trisphosphate (PIP3). Inhibition of SHIP2 by AS1938909 leads to increased levels of PIP3, subsequent activation of Akt, and enhanced glucose uptake, making it a valuable tool for research in diabetes, obesity, and other metabolic disorders.[4][5]

These application notes provide a detailed protocol for the preparation of a stock solution of **AS1938909** using dimethyl sulfoxide (DMSO) as a solvent, along with a representative experimental protocol for its use in a cell-based assay.

Data Presentation

A summary of the key quantitative data for **AS1938909** is presented in the table below for easy reference.



Property	Value	Reference
Molecular Weight	428.28 g/mol	[6]
Empirical Formula	C19H13Cl2F2NO2S	[6]
Appearance	Off-white solid	
Purity	≥95% (HPLC)	[1]
Solubility in DMSO	50 mg/mL	
Storage Temperature	2-8°C	
hSHIP2 K _i	0.44 μΜ	[1][2]
mSHIP2 IC50	0.18 μΜ	[1][2]
hSHIP2 IC50	0.57 μΜ	[1][2]
hSHIP1 IC50	21 μΜ	[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM AS1938909 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of AS1938909 in DMSO.

Materials:

- AS1938909 powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- · Microcentrifuge tubes
- Vortex mixer
- Calibrated pipettes

Procedure:



- Calculate the required amount of AS1938909:
 - To prepare 1 mL of a 10 mM stock solution, you will need:
 - Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight (g/mol)
 - Mass (mg) = 10 mmol/L x 0.001 L x 428.28 g/mol x 1000 mg/g = 4.28 mg
- Weigh AS1938909:
 - Carefully weigh out 4.28 mg of AS1938909 powder and transfer it to a sterile microcentrifuge tube.
- Add DMSO:
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the AS1938909 powder.
- Dissolve the compound:
 - Vortex the tube thoroughly until the AS1938909 is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to facilitate dissolution.
- Storage:
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: Western Blot Analysis of Akt Phosphorylation in L6 Myotubes

This protocol provides a representative example of how to use the **AS1938909** stock solution to investigate its effect on the insulin signaling pathway.

Materials:

L6 myotubes



- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- AS1938909 stock solution (10 mM in DMSO)
- Insulin
- Phosphate Buffered Saline (PBS)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- · BCA protein assay kit
- SDS-PAGE gels
- Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- Cell Culture and Differentiation:
 - Culture L6 myoblasts in DMEM supplemented with 10% FBS and 1% penicillinstreptomycin.
 - Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 5-7 days.
- · Serum Starvation and Treatment:
 - Serum starve the differentiated L6 myotubes for 4 hours in serum-free DMEM.



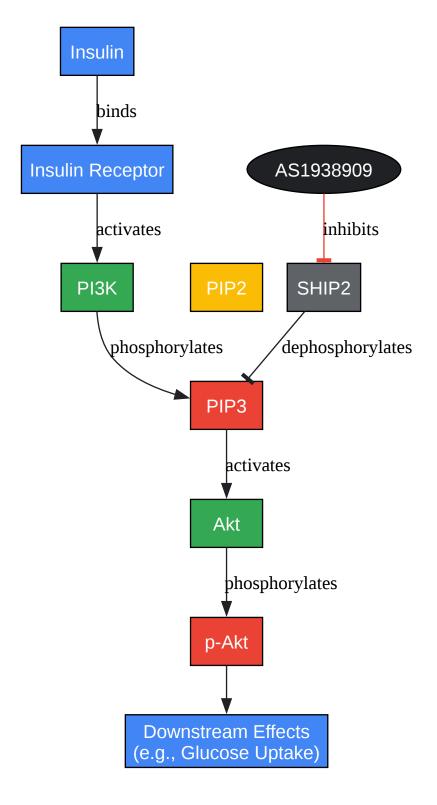
- Pre-treat the cells with the desired concentration of AS1938909 (e.g., 1 μM, prepared by diluting the 10 mM stock solution in serum-free DMEM) or vehicle (DMSO) for 1 hour.
- Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.
- Cell Lysis and Protein Quantification:
 - Wash the cells twice with ice-cold PBS.
 - Lyse the cells with lysis buffer and collect the cell lysates.
 - Determine the protein concentration of each lysate using a BCA protein assay.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total-Akt overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - Quantify the band intensities and normalize the phospho-Akt signal to the total-Akt signal.

Visualizations









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